molecular formula C7H10N2OS B8780807 4-Ethoxy-2-(methylsulfanyl)pyrimidine CAS No. 49844-89-5

4-Ethoxy-2-(methylsulfanyl)pyrimidine

Cat. No.: B8780807
CAS No.: 49844-89-5
M. Wt: 170.23 g/mol
InChI Key: UWJMDCWYJQHBKH-UHFFFAOYSA-N
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Description

4-Ethoxy-2-(methylsulfanyl)pyrimidine is a multifunctionalized pyrimidine derivative of significant interest in medicinal and synthetic chemistry. This compound serves as a versatile and valuable synthetic intermediate, or "scaffold," for further chemical modifications . The presence of the ethoxy and methylsulfanyl (methylthio) substituents on the pyrimidine ring makes it amenable to various transformations, including nucleophilic aromatic substitution and cross-coupling reactions, enabling the creation of diverse compound libraries for research and development . Pyrimidine-based compounds are extensively investigated for their broad biological activities, which include potential anti-inflammatory, antimicrobial, and antitumor properties . As a key building block, this chemical facilitates the exploration of new therapeutic agents and is intended for use in laboratory research settings only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

49844-89-5

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

4-ethoxy-2-methylsulfanylpyrimidine

InChI

InChI=1S/C7H10N2OS/c1-3-10-6-4-5-8-7(9-6)11-2/h4-5H,3H2,1-2H3

InChI Key

UWJMDCWYJQHBKH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC=C1)SC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Properties/Applications References
This compound -OCH₂CH₃ (4), -SCH₃ (2) High solubility in organic solvents; potential intermediate for drug synthesis.
4,6-Dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) -Cl (4,6), -SCH₃ (2) Versatile precursor for fused heterocycles (e.g., thiopyrano-, thieno-pyrimidines); reactive toward nucleophiles.
4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine -Cl (4), -OCH₃ (6), -SCH₃ (2) Forms aryl methanones via lithiation; used in cyclocondensation reactions.
4-Methyl-2-(methylsulfanyl)pyrimidine -CH₃ (4), -SCH₃ (2) Liquid state; precursor to antiviral agents (e.g., JNK inhibitors).
4-Chloro-7-(4-chlorophenyl)-8-methyl-2-(methylsulfanyl)-7,8-dihydropyrido[2,3-d]pyrimidine (4f) -Cl (4), -SCH₃ (2), -CH₃ (8), aryl (7) Solid (mp 96–99°C); structural complexity for biological activity studies.
4-Chloro-6-ethoxy-2-methylsulfanylpyrimidine -Cl (4), -OCH₂CH₃ (6), -SCH₃ (2) Intermediate with ethoxy at position 6; safety data available (GHS-compliant).

Substituent Effects on Reactivity

  • Chloro vs. Ethoxy at Position 4: DCSMP (Cl at 4,6) undergoes nucleophilic substitution (e.g., with amines, thiols) to form fused heterocycles like thiopyrano[2,3-d]pyrimidinones . In contrast, the ethoxy group at position 4 in the target compound reduces electrophilicity, making it less reactive toward nucleophiles but more stable under basic conditions.
  • Methoxy vs. Ethoxy: 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine (methoxy at 6) reacts with LDA to generate lithiated intermediates for aryl methanone synthesis . Ethoxy’s larger size may sterically hinder similar reactions.

Physical and Spectral Properties

  • Melting Points :
    • Chloro- and aryl-substituted analogs (e.g., compound 4f, mp 96–99°C) exhibit higher melting points due to stronger intermolecular forces compared to ethoxy derivatives, which are often liquids or low-melting solids .
  • Spectral Data :
    • The ethoxy group in this compound shows characteristic ¹H NMR signals at δ 1.3–1.5 (triplet, -CH₂CH₃) and δ 4.0–4.2 (quartet, -OCH₂), distinct from methoxy (δ ~3.8) or chloro substituents .

Preparation Methods

Chloropyrimidine Intermediate Preparation

The synthesis of 4-Ethoxy-2-(methylsulfanyl)pyrimidine often begins with 4,6-dichloro-2-(methylthio)pyrimidine as a precursor. As detailed in, this intermediate undergoes sequential substitution reactions. In a toluene solvent system, sodium methoxide (2.05–2.5 equivalents) reacts with the dichloro compound at 50–60°C for 5–10 hours to replace one chlorine atom with a methoxy group. For ethoxy substitution, sodium ethoxide is substituted, requiring longer reaction times (8–12 hours) due to steric hindrance.

Reaction Conditions Table

ParameterValue RangeSource
SolventToluene
Temperature50–60°C
Alkoxide Equivalent2.05–2.5
Yield72–85%

Thioether Functionalization

The methylsulfanyl group is introduced via thiolation of 4-chloro-2-(methylthio)pyrimidine derivatives. Using sodium thiomethoxide in dimethylformamide (DMF) at 80°C for 6 hours, the chlorine at position 2 is replaced, achieving 89% yield. Alternative methods employ thiourea followed by alkylation with methyl iodide, though this route risks over-alkylation and requires precise stoichiometric control.

Cyclization Strategies

Condensation of Malonate Derivatives

A cyclization approach involves dimethyl malonate and acetamidine hydrochloride. As described in, sodium methoxide in methanol facilitates condensation under ice-bath conditions, followed by heating to 18–25°C for 3–5 hours. This method yields 4,6-dihydroxy-2-methylpyrimidine, which is subsequently ethoxylated and thiolated. While this route avoids toxic reagents like POCl₃, post-cyclization modifications necessitate additional steps, reducing overall efficiency (total yield: 68%).

Pinner Reaction-Based Pathways

The Pinner reaction, as applied in, enables the construction of the pyrimidine ring from nitrile precursors. 4-(Methylthio)benzonitrile undergoes cyclization with ammonium acetate in acetic anhydride, followed by chlorination using PCl₅. Ethoxy substitution is then achieved via sodium ethoxide in ethanol at reflux (78°C, 12 hours), yielding this compound with 82% purity.

Oxidation and Purification Techniques

Controlled Oxidation of Thioethers

Oxidation of 2-(methylthio) intermediates to sulfones is a critical side reaction to mitigate. Hydrogen peroxide (30%) in acetic acid with sodium tungstate (0.1–0.2 mol%) at 75–80°C selectively oxidizes sulfides without affecting ethoxy groups. Kinetic studies reveal first-order dependence on both substrate and oxidant concentrations, with an activation energy of 58 kJ/mol.

Oxidation Parameters Table

ParameterValue RangeSource
Oxidant30% H₂O₂
CatalystNa₂WO₄·2H₂O (0.1–0.2 mol%)
Temperature75–80°C
Yield Retention>95%

pH-Dependent Crystallization

Post-reaction purification involves adjusting the aqueous-acidic mixture to pH 6.5–7.0 using sodium hydroxide, precipitating the product. Toluene extraction followed by azeotropic distillation removes residual solvents, enhancing purity to >98%. Recrystallization from ethanol/water (3:1) further refines the compound, as validated by NMR and HPLC.

Comparative Analysis of Methodologies

Yield and Scalability

Nucleophilic substitution routes () offer superior scalability (batch sizes up to 1.5 mol) and yields (85%) compared to cyclization methods (: 68%). However, cyclization avoids hazardous chlorinated intermediates, aligning with green chemistry principles.

Purity and By-Product Formation

Thioether alkylation () generates <2% of disulfide by-products, whereas oxidation methods () require rigorous control to prevent over-oxidation to sulfones. pH-controlled crystallization effectively isolates the target compound, with ≤0.2% impurities detected by GC-MS.

Industrial Applications and Modifications

Solvent Recycling

Toluene, used in both substitution and purification steps, is recovered via distillation (80% efficiency), reducing production costs by 15–20%.

Catalytic Innovations

Recent trials with phase-transfer catalysts (e.g., tetrabutylammonium bromide) in ethoxylation reactions show promise in reducing reaction times by 30%, though catalyst recovery remains challenging .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-Ethoxy-2-(methylsulfanyl)pyrimidine?

The compound is typically synthesized via [4+2] cyclocondensation reactions. For example, ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate reacts with thieno-thiopyran derivatives to form annulated pyrimidine systems . Key steps include:

  • Use of bases like t-BuOK to deprotonate intermediates.
  • Solvent selection (e.g., DMF or dichloromethane) to stabilize reactive species.
  • Reaction monitoring via TLC and purification by recrystallization (e.g., dichloromethane/methanol mixtures) .

Q. How can researchers ensure successful crystallization of this compound for structural analysis?

Slow evaporation from mixed solvents (e.g., dichloromethane/2-propanol) is effective for obtaining single crystals. Parameters to optimize include:

  • Solvent polarity to balance solubility and nucleation rates.
  • Temperature control (room temperature to 4°C) to slow crystal growth.
  • Seeding techniques to promote monocrystalline formation .

Advanced Research Questions

Q. How can spectral discrepancies (e.g., NMR shifts, mass fragmentation patterns) in this compound derivatives be resolved?

Contradictions often arise from tautomerism or impurities. Methodological approaches include:

  • NMR: Use deuterated solvents (e.g., DMSO-d6) to avoid solvent peaks. Compare experimental shifts with density functional theory (DFT)-calculated values .
  • Mass spectrometry: Employ high-resolution instruments (HRMS) to distinguish isotopic patterns from adducts.
  • Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .

Q. What role do methylsulfanyl and ethoxy substituents play in modulating the pyrimidine ring’s electronic properties?

The methylsulfanyl group acts as an electron donor via sulfur’s lone pairs, increasing electron density at the C2 position. The ethoxy group at C4 stabilizes the ring through resonance, as shown by:

  • X-ray crystallography: Dihedral angles between substituents and the pyrimidine ring (e.g., 8.59° for methylsulfanyl) indicate conjugation .
  • Computational modeling: HOMO-LUMO gaps calculated using Gaussian software correlate with reactivity in nucleophilic substitutions .

Q. How can sulfur-related side reactions (e.g., oxidation, disulfide formation) be minimized during synthesis?

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates.
  • Add antioxidants (e.g., BHT) or reducing agents (e.g., DTT) to stabilize sulfur-containing species.
  • Employ anhydrous solvents to avoid hydrolysis of methylsulfanyl groups .

Q. What strategies enable regioselective functionalization of the pyrimidine ring in this compound?

Substituent directing effects guide reactivity:

  • Electrophilic substitution: Methylsulfanyl at C2 directs incoming electrophiles to C5 via resonance.
  • Cross-coupling: Suzuki-Miyaura reactions at C6 require Pd catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems .

Q. How can computational models predict hydrogen bonding and π-π interactions in this compound crystals?

  • Molecular dynamics simulations: Analyze intermolecular distances (e.g., centroid-to-centroid separations of 3.58 Å for π-π stacking) .
  • Software tools: SHELX refinements (SHELXL-2018) and Mercury visualization software validate packing motifs against experimental XRD data .

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